molecular formula C28H51NO14 B8106435 Mal-PEG12-alcohol

Mal-PEG12-alcohol

カタログ番号: B8106435
分子量: 625.7 g/mol
InChIキー: YRALOLFSTKRCGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Mal-PEG12-alcohol is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol with maleimide and hydroxyl groups. The general synthetic route includes the following steps:

    Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as tosyl chloride, to introduce a leaving group.

    Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:

化学反応の分析

Types of Reactions

Mal-PEG12-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Thiol-containing compounds under mild conditions (pH 7-8).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Esterification: Carboxylic acids in the presence of acid catalysts

Major Products

科学的研究の応用

Mal-PEG12-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and functions.

    Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating diseases such as cancer.

    Industry: Employed in the formulation of drug delivery systems and bioconjugation techniques

作用機序

Mal-PEG12-alcohol exerts its effects through the formation of stable covalent bonds between its maleimide group and thiol groups on target proteins. This covalent bonding facilitates the conjugation of biomolecules, enabling the selective degradation of target proteins via the ubiquitin-proteasome system. The PEG spacer enhances solubility and biocompatibility, making it an effective linker in various biochemical applications .

類似化合物との比較

Similar Compounds

Uniqueness

Mal-PEG12-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly effective in applications requiring both high solubility and efficient conjugation .

生物活性

Mal-PEG12-alcohol, a polyethylene glycol (PEG) derivative featuring a maleimide group and a hydroxyl group, has garnered interest in the field of bioconjugation and drug delivery due to its unique properties. This compound is primarily utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells.

  • Molecular Formula : C28H51NO14
  • Molecular Weight : 625.71 g/mol
  • Boiling Point : 675.1 ± 55.0 °C at 760 mmHg
  • Purity : ≥95%

The maleimide moiety allows for selective conjugation to thiol-containing biomolecules, while the hydroxyl group provides further functionalization opportunities. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications .

This compound functions by forming covalent bonds with thiol groups on proteins, facilitating the creation of stable conjugates. This property is particularly advantageous in developing targeted therapies, as it allows for precise control over the delivery and activity of therapeutic agents. The incorporation of PEG enhances the pharmacokinetic profile of these conjugates by increasing their solubility and reducing immunogenicity .

1. Drug Delivery Systems

This compound is employed in various drug delivery systems, particularly in antibody-drug conjugates (ADCs) and PROTACs. The linker's ability to form stable conjugates with therapeutic agents allows for targeted delivery to specific cells, thereby minimizing off-target effects and improving therapeutic efficacy.

2. Case Studies

Several studies have explored the use of this compound in different biological contexts:

  • Study on PROTACs : Research demonstrated that PROTACs synthesized using this compound effectively degraded target proteins in cancer cells, leading to significant reductions in tumor growth in xenograft models. The study highlighted the importance of the linker length and structure in determining the efficacy of protein degradation .
  • Antibody Conjugation : In another case study, this compound was used to link cytotoxic agents to antibodies targeting specific cancer markers. The resulting ADCs exhibited enhanced anti-tumor activity compared to non-PEGylated counterparts, showcasing the benefits of using PEG linkers for improved solubility and stability .

Comparative Analysis

To better understand the advantages of this compound, we can compare it with other common PEG linkers used in bioconjugation:

Linker TypeLength (n)SolubilityStabilityApplication
Mal-PEG44ModerateLowBasic bioconjugation
Mal-PEG1212HighModeratePROTAC synthesis, ADCs
Mal-PEG2424Very HighHighLong-term drug delivery

The comparison indicates that longer PEG chains like this compound provide enhanced solubility and stability, making them preferable for advanced therapeutic applications.

特性

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO14/c30-4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29-27(31)1-2-28(29)32/h1-2,30H,3-26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRALOLFSTKRCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。